molecular formula C11H22N2O B13164839 1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one

1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one

Cat. No.: B13164839
M. Wt: 198.31 g/mol
InChI Key: IRSLLEHCOCFVDR-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one is a chemical compound with a unique structure that includes an azepane ring, an aminomethyl group, and a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one typically involves the reaction of azepane derivatives with aminomethyl groups under controlled conditions. One common method involves the nucleophilic substitution of an azepane derivative with an aminomethyl group, followed by the addition of a methylpropanone moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the azepane ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Aminomethyl)azepan-1-yl]propan-1-one
  • 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one

Uniqueness

1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one is unique due to its specific combination of functional groups and structural features. The presence of the azepane ring and the aminomethyl group provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-[3-(aminomethyl)azepan-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C11H22N2O/c1-9(2)11(14)13-6-4-3-5-10(7-12)8-13/h9-10H,3-8,12H2,1-2H3

InChI Key

IRSLLEHCOCFVDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCCC(C1)CN

Origin of Product

United States

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